

Prothrombin Time (PT) Testing and Quality Control Fundamentals

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Compound Focus: Prothrombin (18-23)

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Understanding the basic principles and quality standards is the first step in effective troubleshooting.

- **Test Principle:** The Prothrombin Time (PT) test measures the time in seconds for a plasma sample to clot after the addition of thromboplastin, evaluating the function of the extrinsic and common pathways of the coagulation cascade [1]. To standardize results across different reagents and instruments, the PT is typically reported as an **International Normalized Ratio (INR)** [1].
- **Quality Requirements:** In the United States, the Clinical Laboratory Improvement Amendments (CLIA) set the acceptable performance criteria for PT at **Target value \pm 15%** [2]. Your laboratory's quality control program must be designed to ensure performance meets this standard.

Implementing a Quality Control System with Westgard Rules

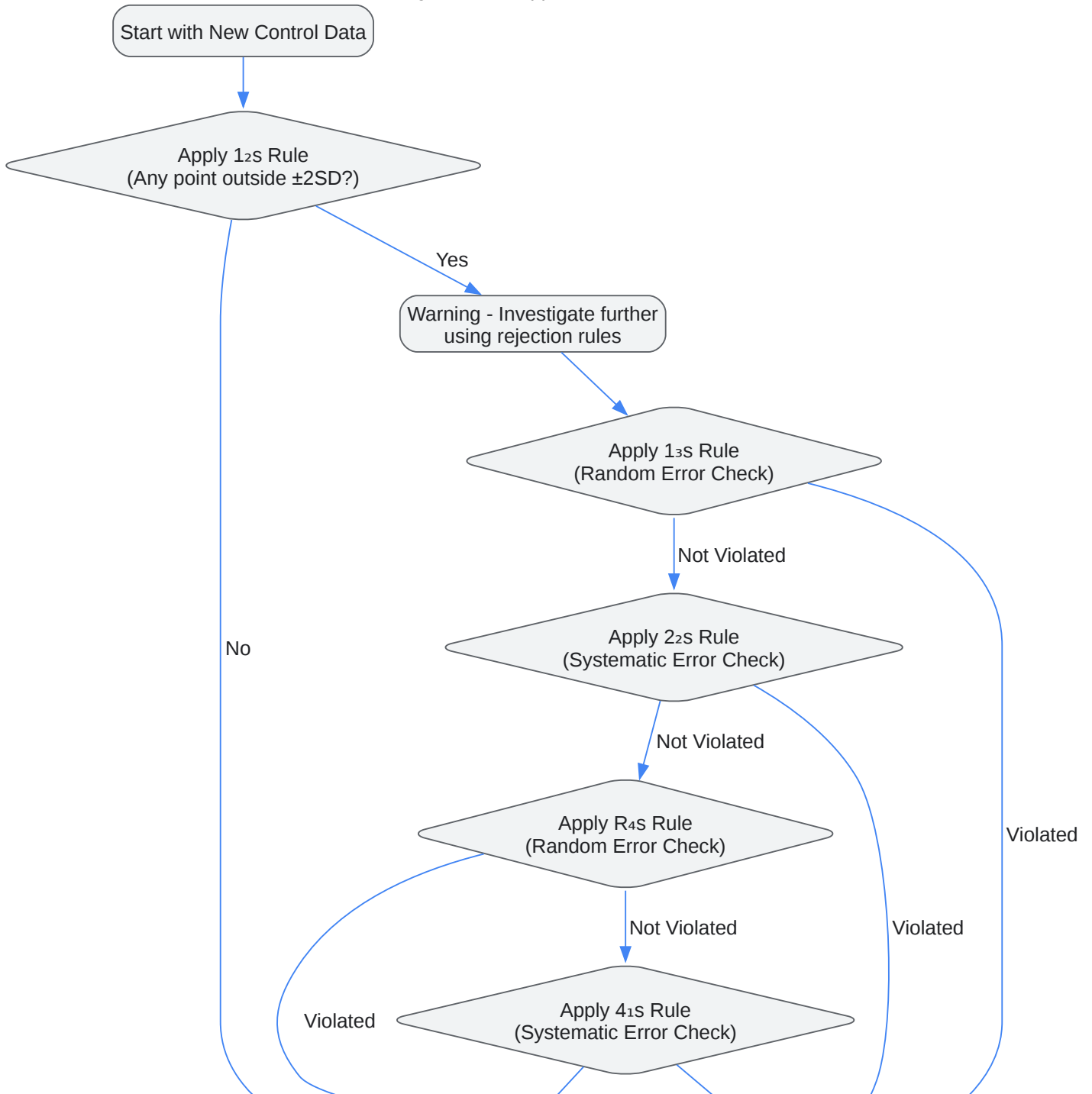
A robust QC system relies on statistical rules to detect errors. The multi-rule Westgard procedure is a standard approach that uses a combination of control rules to minimize false alarms while maintaining high error detection [3].

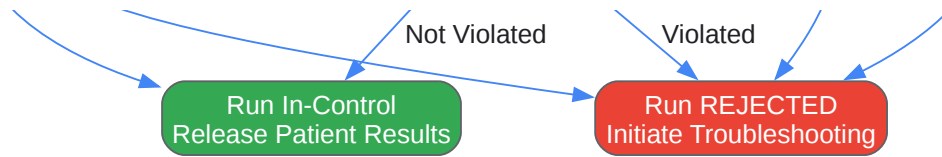
The table below defines the key Westgard rules and the types of errors they detect:

Control Rule	Description	Error Type Detected
1₂S (Warning)	A single control measurement exceeds the mean \pm 2SD. Serves as a warning to check other rules [3].	N/A (Warning)
1₃S	A single control measurement exceeds the mean \pm 3SD [3].	Random Error
2₂S	Two consecutive control measurements exceed the same mean \pm 2SD limit [3].	Systematic Error
R₄S	One control measurement exceeds the mean +2SD and another exceeds the mean -2SD within the same run [3].	Random Error
4₁S	Four consecutive control measurements exceed the same mean \pm 1SD limit [3].	Systematic Error
10_x	Ten consecutive control measurements fall on one side of the mean [3].	Systematic Error

For tests like PT that often use two levels of control, a typical multi-rule setup is **1₃S/2₂S/R₄S/4₁S** [3]. The following diagram illustrates the logical workflow for applying these rules manually:

Westgard Rules Application Workflow





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Troubleshooting Guide and FAQs

When a run is rejected, a systematic investigation is required. The pattern of rule violation provides the first clue.

Troubleshooting Based on Rule Violation

- **If 1_{3s} or R_{4s} is Violated:** These rules primarily detect **random error** [3] [4]. Your investigation should focus on:
 - **Reagents:** Check for bubbles, clots, or improper thawing/mixing.
 - **Instrument Function:** Look for sample probe clogs, inconsistent dispensing, or issues with the incubation block temperature.
 - **Sample/Control Integrity:** Ensure the control was handled and reconstituted correctly and that sample tubes are not partially clotted.
- **If 2_{2s} , 4_{1s} , or 10_x is Violated:** These rules indicate a **systematic error**, or a shift/trend in the results [3] [4]. Your investigation should focus on:
 - **Reagent Lot Changes:** A new lot of thromboplastin reagent may have a different sensitivity. Perform a proper lot-to-lot comparison using patient samples [1].
 - **Calibration:** Check the expiration and integrity of the calibrator.
 - **Instrument Performance:** Verify photometer function or mechanical components for wear and tear.
 - **Deteriorating Reagents:** Check the expiration dates and storage conditions of all reagents.

Frequently Asked Questions (FAQs)

- **How often should we run controls for PT testing?** For automated coagulation systems, it is standard practice to run **at least two levels of controls every 8 hours and with every change of reagent** [1]. For manual testing, controls should be run before patient testing and with each reagent change, with both patient and control samples tested in duplicate [1].
- **What should we do if the QC is acceptable, but patient results don't match the clinical picture?** Quality control only monitors the analytical process. Always consider **pre-analytical errors**. Check for issues like a clotted specimen, incorrect fill volume (breaking the 9:1 blood-to-anticoagulant ratio), or sample contamination from heparin lines [1]. Re-evaluate the patient's clinical history and consider re-drawing the sample if necessary.
- **Our QC is consistently out, but the instrument seems fine. What's a commonly overlooked issue?** The problem could be a **matrix effect with the control material** after a reagent lot change. QC results can be misleading due to interactions specific to the control. Use **fresh patient samples** to compare the performance between the old and new reagent lots, as this is a more reliable indicator of consistency [1].

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